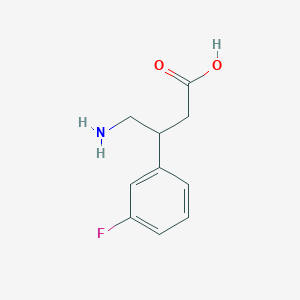

4-Amino-3-(3-fluorophenyl)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Amino-3-(3-fluorophenyl)butanoic acid is a chemical compound with the molecular formula C10H12FNO2 It is a derivative of butanoic acid, featuring an amino group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-(3-fluorophenyl)butanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and nitromethane.

Nitroaldol Reaction: The initial step involves a nitroaldol (Henry) reaction between 3-fluorobenzaldehyde and nitromethane to form 3-fluoro-β-nitrostyrene.

Reduction: The nitro group in 3-fluoro-β-nitrostyrene is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Hydrolysis: The resulting intermediate is hydrolyzed to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-(3-fluorophenyl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-Amino-3-(3-fluorophenyl)butanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-Amino-3-(3-fluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity.

Pathways Involved: It may modulate various biochemical pathways, including those involved in neurotransmission, metabolism, and signal transduction.

Comparison with Similar Compounds

- 4-Amino-3-(4-fluorophenyl)butanoic acid

- 3-Amino-4-(4-fluorophenyl)butanoic acid

- 4-Amino-3-(2-fluorophenyl)butanoic acid

Comparison:

- Structural Differences: The position of the fluorine atom on the phenyl ring varies among these compounds, leading to differences in their chemical properties and reactivity.

- Uniqueness: 4-Amino-3-(3-fluorophenyl)butanoic acid is unique due to its specific substitution pattern, which may result in distinct biological activity and potential applications.

Biological Activity

4-Amino-3-(3-fluorophenyl)butanoic acid, a compound with the molecular formula C₁₀H₁₂FNO₂, is an amino acid analog that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supplemented by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₂FNO₂

- Molecular Weight : 197.21 g/mol

- Melting Point : 239-240 °C

- Boiling Point : Approximately 329.1 °C

The compound features a butanoic acid backbone with an amino group and a fluorophenyl substituent, which are critical for its biological interactions.

This compound is believed to interact with the GABAergic system, mimicking the neurotransmitter gamma-aminobutyric acid (GABA). This interaction may influence various neurological pathways, potentially offering therapeutic benefits in treating neurological disorders. The specific binding dynamics and efficacy compared to natural GABA remain under investigation.

Neurotransmitter Modulation

Research indicates that this compound may modulate neurotransmitter systems, particularly through interactions with GABA receptors. Its structural similarity to GABA allows it to compete for binding sites, which could influence receptor dynamics and signaling pathways involved in mood regulation and anxiety.

Antibacterial and Anticancer Properties

While primarily studied for its neuroactive properties, preliminary investigations into the antibacterial and anticancer activities of related compounds suggest potential broader applications. For instance:

- Antibacterial Activity : Some derivatives have shown effectiveness against strains like E. faecalis and K. pneumoniae, with minimum inhibitory concentrations (MIC) reported between 40 to 50 µg/mL .

- Anticancer Activity : Studies on similar compounds have demonstrated IC50 values ranging from 7 to 20 µM against various cancer cell lines, indicating potential efficacy in cancer treatment .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique features of compounds related to this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Amino-3-(phenyl)butanoic acid | C₉H₁₃NO₂ | Lacks fluorine substitution; more hydrophobic |

| This compound | C₁₀H₁₂FNO₂ | Different fluorine position affecting activity |

| (S)-4-Amino-3-(4-fluorophenyl)butanoic acid | C₁₀H₁₂FNO₂ | Enantiomer with potentially different biological effects |

| 2-Amino-3-(4-fluorophenyl)propanoic acid | C₉H₁₃FNO₂ | Shorter carbon chain; different pharmacological profile |

Case Studies and Research Findings

- Neuropharmacological Studies : Investigations have shown that this compound can act as a substrate for GABA transaminase (GABA-AT), influencing GABA metabolism and potentially leading to altered neurotransmitter levels in the brain .

- Antitumor Efficacy : In vitro studies have highlighted that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines, suggesting a need for further exploration into their mechanisms of action in cancer therapy .

Properties

Molecular Formula |

C10H12FNO2 |

|---|---|

Molecular Weight |

197.21 g/mol |

IUPAC Name |

4-amino-3-(3-fluorophenyl)butanoic acid |

InChI |

InChI=1S/C10H12FNO2/c11-9-3-1-2-7(4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14) |

InChI Key |

NVZXCVHOYWVGFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(CC(=O)O)CN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.